2-Hydroxy-3,4,6-trimethylbenzaldehyde
Description
2-Hydroxy-3,4,6-trimethylbenzaldehyde is a substituted benzaldehyde derivative featuring a hydroxyl group at the 2-position and methyl groups at the 3-, 4-, and 6-positions. This unique substitution pattern distinguishes it from simpler benzaldehyde analogs, as the hydroxyl group introduces hydrogen-bonding capability, while the methyl groups contribute to steric hindrance and hydrophobic interactions.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-hydroxy-3,4,6-trimethylbenzaldehyde |
InChI |
InChI=1S/C10H12O2/c1-6-4-7(2)9(5-11)10(12)8(6)3/h4-5,12H,1-3H3 |
InChI Key |
HMDZYDQJTVRBKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)O)C=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- The hydroxyl group in this compound differentiates it from non-hydroxylated analogs like 2,4,6-trimethylbenzaldehyde, likely improving solubility in polar solvents (e.g., ethanol) but reducing stability under acidic conditions .
- Brominated analogs (e.g., 3-Bromo-2,4,6-trimethylbenzaldehyde) exhibit higher molecular weights and altered reactivity due to the electronegative bromine atom, making them suitable as intermediates in organometallic synthesis .
Functional Group Comparison with Phenolic Compounds
Key Findings :
- Caffeic acid’s carboxylic acid group enables salt formation and broader pH stability, whereas this compound’s aldehyde group may limit its utility in acidic environments .
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